[(2R,3R,4R,5R)-5-(4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate
Description
The compound [(2R,3R,4R,5R)-5-(4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate features a pyrrolo[2,3-d]pyrimidine core substituted with 4-amino, 6-bromo, and 5-cyano groups. This heterocyclic system is attached to a tetrahydrofuran ring substituted with dibenzoyloxy groups at the 3- and 4-positions and a methyl benzoate at the 2-position. The stereochemistry (2R,3R,4R,5R) ensures precise spatial arrangement, critical for molecular interactions.
Key structural features influencing its properties include:
- Electron-withdrawing groups (bromo, cyano) on the pyrrolo-pyrimidine core, which may enhance binding affinity and metabolic stability.
- The amino group at position 4, which could participate in hydrogen bonding, a feature often exploited in kinase inhibitors or nucleoside analogs .
Properties
Molecular Formula |
C33H24BrN5O7 |
|---|---|
Molecular Weight |
682.5 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-5-(4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C33H24BrN5O7/c34-27-22(16-35)24-28(36)37-18-38-29(24)39(27)30-26(46-33(42)21-14-8-3-9-15-21)25(45-32(41)20-12-6-2-7-13-20)23(44-30)17-43-31(40)19-10-4-1-5-11-19/h1-15,18,23,25-26,30H,17H2,(H2,36,37,38)/t23-,25-,26-,30-/m1/s1 |
InChI Key |
ZAWGKZQDLITTKU-NYBSAPDNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C(=C(C4=C(N=CN=C43)N)C#N)Br)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C(=C(C4=C(N=CN=C43)N)C#N)Br)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4R,5R)-5-(4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolopyrimidine core, followed by the introduction of the amino, bromo, and cyano groups through various substitution reactions. The final steps involve the esterification of the oxolane ring with benzoic acid derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
[(2R,3R,4R,5R)-5-(4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The bromo group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Scientific Research Applications
Chemical Properties and Structure
The compound features a pyrrolopyrimidine core, which is often associated with significant biological activity. Its structural complexity allows it to participate in various chemical reactions and interactions.
Chemistry
- Building Block for Complex Molecules : This compound serves as a precursor for synthesizing more intricate molecules. Its functional groups enable diverse chemical modifications.
Biology
- Biochemical Probes : The unique functional groups present in the compound make it a candidate for use as a biochemical probe. Researchers investigate its interactions with biological macromolecules to understand cellular mechanisms.
Medicine
- Therapeutic Potential : The compound is explored for its potential anticancer and antiviral activities. Studies suggest that its interaction with specific molecular targets can alter enzyme or receptor activity, triggering beneficial biochemical pathways.
Industry
- Material Development : The compound is utilized in creating novel materials and may serve as a catalyst in various chemical processes. Its unique properties allow for applications in polymer chemistry and material science.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism involved the inhibition of specific kinases crucial for cancer cell proliferation.
- Antiviral Properties : Research indicated that the compound could inhibit viral replication by targeting viral enzymes. Its structural features facilitated interactions with viral proteins, resulting in decreased viral load in infected cells.
- Synthesis and Characterization : Various synthetic routes have been developed to produce this compound with high yield and purity. Techniques such as automated synthesis and continuous flow chemistry have been employed to enhance production efficiency.
Mechanism of Action
The mechanism of action of [(2R,3R,4R,5R)-5-(4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The presence of multiple functional groups allows it to engage in various interactions, making it a versatile tool in biochemical research.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key analogs and their distinguishing features:
Key Insights
The amino group at position 4 is unique among analogs, enabling hydrogen bonding absent in chloro/methoxy derivatives .
Impact of Benzoyl Esters :
- The dibenzoyloxy groups in the target compound and analog increase molecular weight and lipophilicity, which may improve cell permeability but reduce aqueous solubility.
Stereochemical Considerations :
- The 2R,3R,4R,5R configuration in the target compound and ensures optimal spatial alignment for binding, whereas 4S in introduces steric and electronic variations affecting target selectivity.
Spectral Data: IR peaks for benzoyl esters (C=O ~1700 cm⁻¹) and NH₂ (3250–3430 cm⁻¹) are consistent across analogs . The target compound’s cyano group would show a distinct IR peak near 2200 cm⁻¹, absent in other analogs.
Biological Activity
The compound [(2R,3R,4R,5R)-5-(4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate is a complex organic molecule with potential pharmacological applications. This article reviews its biological activity based on available literature and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features multiple functional groups that may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The presence of the pyrrolo[2,3-d]pyrimidine moiety suggests potential inhibitory effects on enzymes involved in nucleic acid metabolism. Additionally, the dibenzoyloxy group may enhance lipophilicity, facilitating cell membrane penetration and interaction with intracellular targets.
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
| Biological Activity | Description |
|---|---|
| Antitumor Activity | Exhibits cytotoxic effects on various cancer cell lines. |
| Antiviral Properties | Potential inhibition of viral replication in vitro. |
| Enzyme Inhibition | Inhibits specific kinases and polymerases involved in cell proliferation. |
| Anti-inflammatory Effects | Reduces pro-inflammatory cytokine production in immune cells. |
Case Studies and Research Findings
- Antitumor Activity
- Antiviral Properties
- Enzyme Inhibition
- Anti-inflammatory Effects
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
